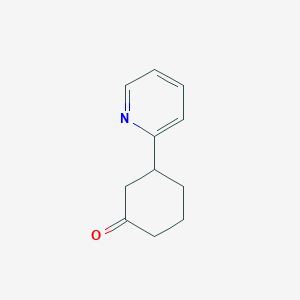

3-(2-Pyridinyl)cyclohexanone

Description

Properties

IUPAC Name |

3-pyridin-2-ylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c13-10-5-3-4-9(8-10)11-6-1-2-7-12-11/h1-2,6-7,9H,3-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOUYKDHSCXCQCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(=O)C1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90443003 | |

| Record name | 3-(2-PYRIDINYL)CYCLOHEXANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110225-73-5 | |

| Record name | 3-(2-PYRIDINYL)CYCLOHEXANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Spectroscopic Characterization and Structural Analysis of 3-(2-Pyridyl)cyclohexanone

Executive Summary

3-(2-Pyridyl)cyclohexanone is a critical pharmacophore in the synthesis of neuroactive agents (e.g., analgesics, CNS depressants) and a versatile ligand backbone in asymmetric catalysis. Its structure combines a polar, basic pyridine ring with a lipophilic, reactive cyclohexanone core.

This guide provides a definitive technical analysis of its spectroscopic signature. Unlike simple aliphatic ketones, the presence of the electron-withdrawing pyridine ring at the C3 position introduces unique shielding/deshielding effects and stereochemical complexity (one chiral center) that must be accounted for during structural validation.

Synthesis Context & Impurity Profile

To accurately interpret spectroscopic data, one must understand the sample's origin. The two dominant synthetic routes yield different impurity profiles that appear in the spectra.

-

Rhodium-Catalyzed Conjugate Addition (Preferred):

-

Radical Conjugate Addition:

Visualization: Synthesis & Isolation Workflow

The following diagram outlines the critical path from synthesis to analytical sample preparation, highlighting checkpoints for impurity removal.

Caption: Workflow for isolating high-purity 3-(2-pyridyl)cyclohexanone, minimizing paramagnetic impurities (Rh) that broaden NMR signals.

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR)

The NMR spectrum is defined by the asymmetry introduced by the pyridine ring. The molecule possesses a chiral center at C3, rendering the protons at C2, C4, C5, and C6 diastereotopic.

Solvent Recommendation: CDCl₃ is standard. However, if signal overlap occurs in the aliphatic region (1.5–2.5 ppm), use C₆D₆ (Benzene-d6) to induce aromatic solvent-induced shifts (ASIS), which often resolves the C2 and C4 multiplets.

H NMR Data (400 MHz, CDCl₃)

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| Py-H6 | 8.55 | d (broad) | 1H | |

| Py-H4 | 7.65 | td | 1H | |

| Py-H3 | 7.20 | d | 1H | |

| Py-H5 | 7.15 | ddd | 1H | |

| H3 (Methine) | 3.10 – 3.25 | tt (approx) | 1H | Diagnostic Peak. Deshielded by Py ring. |

| H2 (eq/ax) | 2.40 – 2.80 | m | 2H | |

| H6 (eq/ax) | 2.30 – 2.50 | m | 2H | |

| H4/H5 | 1.60 – 2.20 | m | 4H | Remaining ring methylene protons. |

Key Structural Insight: The H3 methine proton is the "anchor" signal. In unsubstituted cyclohexanone, protons resonate < 2.4 ppm.[4] The shift to > 3.0 ppm confirms the attachment of the pyridine ring at the 3-position (rather than the 2-position, which would shift the

C NMR Data (100 MHz, CDCl₃)

| Carbon Type | Shift ( | Assignment |

| C=O | 210.5 | Ketone Carbonyl (Typical cyclohexanone). |

| Py-C2 | 162.0 | Quaternary Pyridine C (Ipso). |

| Py-C6 | 149.5 | |

| Py-C4 | 136.5 | |

| Py-C3/C5 | 121.0 - 123.0 | |

| Cyclo-C3 | 48.5 | Chiral Center. Methine carbon. |

| Cyclo-C2 | 45.0 | |

| Cyclo-C6 | 41.2 | |

| Cyclo-C4/C5 | 25.0 - 30.0 |

Infrared Spectroscopy (FT-IR)

IR is used primarily to confirm the integrity of the carbonyl group and the presence of the heterocycle.

-

1710 - 1715 cm⁻¹ (Strong): C=O stretching vibration. A shift significantly lower (<1700) suggests conjugation (impurity) or enolization.

-

1590, 1570, 1470 cm⁻¹ (Medium): Pyridine ring skeletal vibrations (C=C and C=N stretches).

-

2930 - 2860 cm⁻¹: C-H stretching (aliphatic cyclohexanone ring).

Mass Spectrometry (EI-MS)

Molecular Ion (M+): m/z 175

Fragmentation Pattern (McLafferty Rearrangement): Unlike simple ketones, the pyridine ring directs fragmentation.

-

m/z 175: Molecular Ion

. -

m/z 147: Loss of CO (

). -

m/z 106: Pyridyl-ethyl fragment (Result of ring cleavage).

-

m/z 78: Pyridine cation

.

Stereochemical & Conformational Analysis

3-(2-Pyridyl)cyclohexanone exists as a pair of enantiomers (

Conformational Preference: The bulky 2-pyridyl group prefers the equatorial position to minimize 1,3-diaxial interactions. This locks the conformation, making the axial and equatorial protons on the ring distinct in NMR (large geminal and vicinal coupling constants).

Visualization: NMR Coupling Logic

The following diagram illustrates the scalar coupling network used to assign the H3 methine proton, verifying the 1,4-relationship with the carbonyl.

Caption: COSY/HMBC correlation network. H3 shows strong vicinal coupling to H2/H4 and HMBC correlation to the Carbonyl C1.

Experimental Protocols

Protocol A: Sample Preparation for High-Res NMR

Objective: Isolate signals of the methine proton from the aliphatic overlap.

-

Mass: Weigh 10–15 mg of 3-(2-pyridyl)cyclohexanone.

-

Solvent: Add 0.6 mL of CDCl₃ (containing 0.03% TMS).

-

Note: If the H3 multiplet at 3.15 ppm is obscured by water or impurities, dry the sample under high vacuum (0.1 mmHg) for 2 hours to remove trace EtOAc.

-

-

Tube: Use a high-precision 5mm NMR tube (e.g., Wilmad 528-PP) to minimize shimming errors.

-

Acquisition:

-

Pulse angle: 30°.

-

Relaxation delay (d1): 2.0 seconds (ensure full relaxation of aromatic protons).

-

Scans: 16 (minimum).

-

Protocol B: GC-MS Purity Check

Objective: Confirm absence of the

-

Column: HP-5ms or DB-5 (5% Phenyl Methyl Siloxane).

-

Method:

-

Inlet: 250°C, Split 20:1.

-

Oven: 60°C (hold 1 min)

20°C/min

-

-

Interpretation:

-

Product elutes later than simple cyclohexanone derivatives due to the polar pyridine ring.

-

Look for m/z 175 (Product) vs m/z 173 (Desaturated impurity).

-

References

-

Hayashi, T., et al. (2002). "Rhodium-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to Cycloalkenones." Journal of the American Chemical Society.

-

SDBS Database. (2023). "Spectral Database for Organic Compounds: Cyclohexanone & Pyridine Derivatives." AIST Japan.

- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.

-

Reich, H. J. (2023). "Bordwell pKa Table and NMR Shift Database." University of Wisconsin-Madison.

Sources

Technical Guide: Strategic Synthesis of 3-(pyridin-2-yl)cyclohexan-1-one

Executive Summary

The synthesis of 3-(pyridin-2-yl)cyclohexan-1-one presents a classic challenge in heterocyclic chemistry known as the "2-pyridyl problem." Unlike phenyl or 3/4-pyridyl analogues, the 2-pyridyl moiety exhibits unique electronic instability (rapid protodeboronation of boronates) and coordination behaviors (N-chelation to metal centers) that render standard Suzuki-Miyaura couplings or direct Grignard additions ineffective or low-yielding.

This guide details the Organocuprate Conjugate Addition route, widely regarded as the most robust methodology for introducing 2-pyridyl groups into

Core Synthetic Strategy: The Gilman Cuprate Route

The "2-Pyridyl Problem"

Direct addition of 2-pyridyl lithium or Grignard reagents to 2-cyclohexen-1-one typically results in a mixture of 1,2-addition (attacking the carbonyl) and polymerization, driven by the "hard" nature of these nucleophiles. Furthermore, the 2-pyridyl anion is thermally unstable above -60°C.

The Solution: Transmetallation to Copper(I).

Converting the hard 2-pyridyl lithium species into a soft Lithium di(2-pyridyl)cuprate (

Reaction Pathway

The synthesis proceeds in three distinct phases:

-

Lithiation: Generation of 2-lithiopyridine via halogen-lithium exchange.

-

Transmetallation: Formation of the homocuprate reagent.

-

Conjugate Addition: Nucleophilic attack on 2-cyclohexen-1-one followed by hydrolysis.

Detailed Experimental Protocol

Phase 1: Reagent Preparation & Stoichiometry

Target Scale: 10 mmol (based on limiting enone).

| Reagent | Equiv.[1][2][3][4] | Amount | Role |

| 2-Bromopyridine | 2.2 | 3.48 g (22 mmol) | Nucleophile Precursor |

| n-Butyllithium (1.6M in hexanes) | 2.2 | 13.75 mL (22 mmol) | Lithiating Agent |

| Copper(I) Iodide (CuI) | 1.1 | 2.09 g (11 mmol) | Cuprate Source |

| 2-Cyclohexen-1-one | 1.0 | 0.96 g (10 mmol) | Electrophile (Michael Acceptor) |

| THF (Anhydrous) | - | 50-100 mL | Solvent |

| Sat. aq. NH | - | Excess | Quench Buffer |

Phase 2: Step-by-Step Methodology

Step 1: Generation of 2-Lithiopyridine

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and low-temperature thermometer.

-

Solvent: Add anhydrous THF (40 mL) and 2-Bromopyridine (2.2 equiv). Cool the solution to -78°C (dry ice/acetone bath).

-

Lithiation: Add n-BuLi (2.2 equiv) dropwise over 15 minutes.

-

Critical Checkpoint: Maintain internal temperature below -70°C. The solution will turn deep red/orange.

-

Aging: Stir at -78°C for 30 minutes to ensure complete exchange.

-

Step 2: Formation of Lithium Di(2-pyridyl)cuprate

-

Preparation: In a separate flame-dried Schlenk flask, suspend purified CuI (1.1 equiv) in anhydrous THF (20 mL).

-

Transfer: Transfer the CuI suspension via cannula into the 2-lithiopyridine solution at -78°C.

-

Observation: The mixture will typically darken as the cuprate forms.

-

-

Warming: Allow the mixture to warm slightly to -50°C for 15 minutes to facilitate cuprate formation, then re-cool to -78°C.

-

Note: Do not exceed -40°C, as the 2-pyridyl cuprate can decompose.

-

Step 3: Michael Addition

-

Addition: Dissolve 2-cyclohexen-1-one (1.0 equiv) in THF (10 mL). Add this solution dropwise to the cuprate mixture at -78°C over 20 minutes.

-

Reaction: Stir at -78°C for 1 hour, then allow the reaction to slowly warm to -20°C over 2 hours.

-

Monitoring: Use TLC (20% EtOAc/Hexanes) to monitor the disappearance of the enone.

-

Step 4: Quench and Isolation

-

Quench: Pour the cold reaction mixture into a vigorously stirred solution of saturated aqueous NH

Cl (100 mL) mixed with concentrated NH -

Extraction: Extract with Et

O or EtOAc (3 x 50 mL). -

Purification: Wash combined organics with brine, dry over MgSO

, and concentrate in vacuo. Purify via flash column chromatography on silica gel (Gradient: 10%

Mechanistic Visualization

The following diagram illustrates the catalytic cycle and the critical "Soft-Soft" interaction that enforces 1,4-selectivity.

Figure 1: Mechanistic pathway for the conjugate addition of 2-pyridyl cuprate to cyclohexenone.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (<40%) | Decomposition of 2-Li-Py | Ensure temperature never exceeds -70°C during lithiation. |

| 1,2-Addition Product | Incomplete Transmetallation | Increase CuI purity (recrystallize from KI/LiI) or reaction time at -50°C. |

| Recovered Starting Material | Quenching too early | Allow reaction to warm to -20°C before quenching to overcome activation barrier. |

| Blue Aqueous Layer | Copper Complexation | This is normal. Use NH |

Alternative Catalytic Route (Advanced)

While the stoichiometric cuprate route is the "workhorse," Rhodium-catalyzed conjugate addition is a modern alternative for high-value intermediates.

-

Reagent: Potassium 2-pyridyltrifluoroborate (more stable than boronic acid).

-

Catalyst:

with chiral ligands (e.g., BINAP) if enantioselectivity is required. -

Pros/Cons: Higher cost, but avoids cryogenic conditions; strictly requires stabilization of the boron species.

References

-

Imperial College London. (2007). Conjugate Addition of 2- and 4-Pyridylcuprates: An Expeditious Asymmetric Synthesis of Natural (−)-Evoninic Acid. Organic Letters.

-

Chemistry LibreTexts. (2023). Conjugate Addition Reactions: Gilman Reagents and Mechanism.

-

Henry Rzepa. (2012). Secrets revealed for conjugate addition to cyclohexenone using a Cu-alkyl reagent. Imperial College London.

-

Vertex Pharmaceuticals. (2004). Synthesis of cyclohexanone derivatives (Patent WO2004013090A1). Google Patents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Development of Conjugate Addition of Lithium Dialkylcuprates to Thiochromones: Synthesis of 2-Alkylthiochroman-4-ones and Additional Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

Strategic Synthesis of 3-(2-Pyridinyl)cyclohexanone: A Kinetic and Thermodynamic Control Guide

Executive Summary

The synthesis of 3-(2-pyridinyl)cyclohexanone represents a classic challenge in organometallic chemistry: the regioselective alkylation of an electron-deficient heterocycle (pyridine) onto an

Direct addition of 2-pyridyllithium to cyclohexenone typically results in 1,2-addition (attacking the carbonyl), yielding the allylic alcohol. To achieve the desired 1,4-addition (Michael addition), the reaction must be steered using Hard-Soft Acid-Base (HSAB) principles. This guide details the Organocuprate Protocol , specifically utilizing a lower-order cyanocuprate or Gilman reagent modified with Lewis acid additives (TMSCl) to ensure regioselectivity and yield.

Part 1: Mechanistic Foundation (The "Why")

The 1,2 vs. 1,4 Competition

The core difficulty lies in the nature of the nucleophile.[1]

-

2-Pyridyllithium (2-PyLi): A "Hard" nucleophile. The C-Li bond is highly polarized. It prefers attacking the "Hard" carbonyl carbon (C=O), leading to the undesired 1,2-adduct.

-

2-Pyridylcuprate (2-Py₂CuLi): A "Soft" nucleophile. Transmetallation to copper softens the anion, increasing orbital overlap with the "Soft"

-carbon of the enone system (LUMO coefficient analysis).

Thermal Instability of 2-Pyridyl Cuprates

Unlike phenyl or alkyl cuprates, 2-pyridyl cuprates are thermally unstable. The nitrogen lone pair on the pyridine ring can coordinate to the copper or lithium, destabilizing the complex and leading to decomposition (often dimerization to bipyridines) if temperatures rise above -30°C before the electrophile is added.

Graphviz Diagram: HSAB & Mechanism

The following diagram illustrates the bifurcation between the kinetic 1,2-addition (Lithium pathway) and the thermodynamic 1,4-addition (Copper pathway).

Caption: Divergent pathways controlled by metal center identity. Copper facilitates soft-soft interaction required for Michael addition.

Part 2: Strategic Synthesis Protocol

The Protocol: TMSCl-Accelerated Cuprate Addition

This protocol utilizes Chlorotrimethylsilane (TMSCl) . TMSCl acts as a Lewis acid to activate the enone and, crucially, traps the resulting enolate as a silyl enol ether. This prevents the basic enolate from reacting further or equilibrating, significantly boosting yield.

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| 2-Bromopyridine | 1.1 | Precursor to nucleophile |

| n-Butyllithium (2.5M) | 1.1 | Lithiation agent |

| CuI (Purified) | 0.6 - 1.1 | Transmetallation agent (Gilman vs. Normant) |

| 2-Cyclohexen-1-one | 1.0 | Electrophile (Michael Acceptor) |

| TMSCl | 2.0 | Lewis Acid / Enolate Trap |

| THF (Anhydrous) | Solvent | Medium |

Step-by-Step Methodology

1. Preparation of 2-Pyridyllithium (Strictly < -70°C)

-

Setup: Flame-dry a 3-neck round bottom flask under Argon. Add anhydrous THF.

-

Cooling: Cool the THF to -78°C (Dry ice/Acetone bath).

-

Addition: Add 2-Bromopyridine. Then, add n-BuLi dropwise over 20 minutes.

-

Insight: 2-Pyridyllithium is unstable. Do not allow the temperature to rise above -60°C. Stir for 30 mins at -78°C.

2. Transmetallation (The Critical Junction)

-

CuI Addition: Add solid CuI (purified/dried) in one portion against a counter-flow of Argon.

-

Warm-up: Allow the mixture to warm briefly to -30°C to ensure formation of the cuprate (

or -

Observation: The solution typically turns a dark red/black color, indicating the formation of the organocopper species.

3. The Michael Addition (TMSCl Assisted)

-

TMSCl Addition: Add neat TMSCl to the reaction mixture at -78°C.

-

Enone Addition: Add Cyclohexen-1-one (dissolved in minimal THF) dropwise over 30 minutes.

-

Kinetics: The reaction is often complete within 1-2 hours at -78°C due to TMSCl acceleration.

-

Quench: Pour the cold mixture into saturated

solution (with 10%

4. Workup & Purification

-

Extraction: Extract with EtOAc (3x).

-

Hydrolysis: The crude product is the Silyl Enol Ether. To get the ketone, treat the crude oil with dilute acid (1N HCl) or TBAF in THF for 30 minutes.

-

Chromatography: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient). Pyridine derivatives often streak; add 1% Triethylamine to the eluent.

Part 3: Visualization of Workflow

Caption: Optimized experimental workflow emphasizing temperature oscillation for cuprate stability.

Part 4: Troubleshooting & Optimization (Expertise)

The "Red-Black" Indicator

When generating the cuprate, the solution must change color. If the solution remains clear or pale yellow after adding CuI and warming to -30°C, transmetallation has failed (likely wet CuI). The active species is dark.

Purification of CuI

Commercial CuI is often contaminated with Iodine (

-

Protocol: Continuously extract CuI with THF in a Soxhlet extractor or reprecipitate from saturated KI solution, then dry under high vacuum at 100°C overnight.

Alternative: The Grignard/Catalytic Copper Route

If the lithiation route fails due to scale issues, use the Grignard route:

-

Form 2-pyridylmagnesium bromide (via

exchange). -

Add catalytic CuI (10 mol%) and Cyclohexenone. Note: This is generally less regioselective than the stoichiometric Gilman reagent but easier to handle on >100g scales.

Characterization Data (Expected)

-

1H NMR (CDCl3): Look for the diagnostic methine proton at the 3-position of the cyclohexane ring (

3.0 - 3.4 ppm, multiplet) and the pyridine aromatic protons ( -

13C NMR: Carbonyl peak at

210 ppm; Pyridine C2 at

References

-

Imperial College London. Conjugate Addition of 2- and 4-Pyridylcuprates: An Expeditious Asymmetric Synthesis of Natural (−)-Evoninic Acid.

-

National Institutes of Health (PMC). Conjugate Addition of Lithiated Methyl Pyridines to Enones. (Discusses the -30°C optimization).

-

Master Organic Chemistry. Gilman Reagents (Organocuprates): Conjugate Addition Mechanism.

-

Organic Chemistry Tutor. Gilman Reagent (Organocuprates) - Reaction Mechanisms.

Sources

starting materials for 3-(2-Pyridinyl)cyclohexanone synthesis

This guide details the strategic selection and technical specifications of starting materials required for the synthesis of 3-(2-Pyridinyl)cyclohexanone . The synthesis of this scaffold—a critical pharmacophore in neurokinin antagonists and other CNS-active agents—presents unique challenges due to the electronic properties of the pyridine ring (electron-deficient, potential catalyst poison) and the regioselectivity required on the cyclohexane ring.

The guide prioritizes the Organocopper-Mediated Conjugate Addition pathway, as it is the most reliable method for installing the 2-pyridyl moiety at the 3-position of a cyclohexanone ring while preserving the ketone functionality.

Part 1: Strategic Synthesis Overview

To select the correct starting materials, one must understand the reaction architecture. The synthesis relies on a 1,4-conjugate addition (Michael-type) where a nucleophilic 2-pyridyl species attacks the electrophilic

Why this route?

-

Directness: It avoids the over-oxidation/reduction steps common in Heck reaction pathways (which yield the unsaturated enone).

-

Regiocontrol: Copper-mediated additions are highly selective for the 1,4-position over the 1,2-position (carbonyl attack).

Synthesis Pathway Diagram

Figure 1: Logical flow for the organocopper-mediated synthesis of 3-(2-Pyridinyl)cyclohexanone.

Part 2: Critical Starting Materials & Specifications

The success of this reaction hinges on the purity of the Michael acceptor and the efficient generation of the 2-pyridyl nucleophile.

The Electrophile: 2-Cyclohexen-1-one

This is the scaffold backbone. Commercial sources often contain stabilizers or polymerization byproducts that must be managed.

| Specification | Requirement | Technical Rationale |

| CAS Number | 930-68-7 | Unique identifier for procurement. |

| Purity | ≥ 97% | Impurities (e.g., cyclohexanone, phenol) can quench the organometallic reagent. |

| Stabilizer | Hydroquinone (typ. 100-500 ppm) | Critical: Must be removed via distillation or a basic alumina plug before reaction. Hydroquinone is a proton source that will destroy the 2-pyridyl nucleophile. |

| Physical State | Colorless to pale yellow liquid | Dark brown/orange indicates polymerization; redistill if observed. |

The Nucleophile Precursor: 2-Bromopyridine

The 2-pyridyl anion is notoriously unstable compared to phenyl analogs. 2-Bromopyridine is the optimal precursor for generating this species via Lithium-Halogen exchange.

| Specification | Requirement | Technical Rationale |

| CAS Number | 109-04-6 | Preferred over 2-Chloropyridine (too slow for Li-exchange) and 2-Iodopyridine (often too reactive/unstable). |

| Purity | ≥ 99% | Isomers (3- or 4-bromo) will result in inseparable regioisomeric byproducts. |

| Water Content | < 0.1% (Anhydrous) | Strict Requirement: Any moisture will protonate the lithiated intermediate immediately, reforming pyridine. |

| Activation | None required | Use directly, but ensure the bottle is stored under inert gas. |

The Transmetallation Agent: Copper(I) Iodide

The "hard" 2-pyridyl lithium must be softened to a "soft" cuprate to favor 1,4-addition over 1,2-addition.

| Specification | Requirement | Technical Rationale |

| CAS Number | 7681-65-4 | The standard source of Cu(I). |

| Purity | 99.999% (Trace Metals Basis) | Critical: Lower grades (98%) often contain Cu(II) or Fe salts which catalyze oxidative homocoupling of the pyridine (forming bipyridines) rather than the desired addition. |

| Appearance | White to off-white powder | Visual Check: If the powder is grey or brown, it has oxidized to Cu(II). Recrystallize from KI/water or purchase fresh ampules. |

The Promoter: Chlorotrimethylsilane (TMSCl)

Often overlooked, TMSCl is essential for this specific reaction. It traps the enolate intermediate as a silyl enol ether, preventing equilibrium reversal and accelerating the reaction rate.

-

CAS: 75-77-4

-

Grade: Redistilled, ≥99%.

-

Handling: Must be freshly distilled from Calcium Hydride (

) or quinoline to remove HCl. Free HCl will destroy the organocopper reagent.

Part 3: Experimental Protocol (Self-Validating System)

Objective: Synthesis of 3-(2-pyridinyl)cyclohexanone via Gilman-type cuprate addition.

Step 1: Reagent Preparation (The "Zero-Water" Check)

-

Validation: Flame-dry all glassware under vacuum and purge with Argon (3 cycles).

-

Solvent: THF must be distilled from Sodium/Benzophenone immediately prior to use. Indicator: The solvent must remain deep blue/purple (indicating active radical anion) before collection.

Step 2: Generation of 2-Pyridyl Lithium

-

Charge a flask with 2-Bromopyridine (1.0 equiv) and anhydrous THF. Cool to -78 °C (Dry ice/Acetone bath).

-

Add n-Butyllithium (1.05 equiv, 1.6M in hexanes) dropwise over 20 minutes.

-

Observation: Solution typically turns deep red/orange.

-

Control Point: Stir for exactly 30 minutes. Do not warm. 2-Pyridyl lithium decomposes above -60 °C.

-

Step 3: Transmetallation to Copper

-

In a separate flask, dissolve CuI (0.5 equiv for Gilman

or 1.0 equiv for -

Cannulate the 2-pyridyl lithium solution into the CuI suspension.

Step 4: The Conjugate Addition

-

Add TMSCl (2.0 equiv) to the cuprate mixture.

-

Add 2-Cyclohexen-1-one (0.9 equiv) dissolved in THF dropwise over 30 minutes.

-

Why 0.9 equiv? We use the nucleophile in slight excess to ensure full conversion of the enone, which is harder to separate from the product than the pyridine byproduct.

-

-

Allow the reaction to warm slowly to -20 °C over 2 hours.

-

Validation: TLC (20% EtOAc/Hexane) should show disappearance of the enone spot (UV active).

-

Step 5: Hydrolysis & Workup

-

Quench with saturated aqueous

(dissolves Cu salts). -

Stir vigorously in air for 30 minutes (oxidizes residual Cu to soluble blue Cu(II) species).

-

Extract with EtOAc, wash with brine, dry over

. -

Purification: Silica gel chromatography.

-

Note: The pyridine nitrogen can streak on silica. Add 1% Triethylamine to the eluent to prevent tailing.

-

Part 4: Troubleshooting & Decision Matrix

If the standard protocol fails, consult this matrix to adjust starting materials.

Figure 2: Troubleshooting logic for organometallic conjugate addition.

References

-

Preparation of Organocopper Reagents : Posner, G. H. "Conjugate Addition Reactions of Organocopper Reagents." Organic Reactions, 1972 , 19, 1. Link

-

TMSCl Acceleration : Corey, E. J.; Boaz, N. W. "d-Orbital stereoelectronic control of the stereochemistry of conjugate additions of organocopper reagents to enones." Tetrahedron Letters, 1985 , 26, 6015. Link

-

2-Pyridyl Zinc/Copper Stability : Knochel, P.; et al. "Functionalized Organozinc Reagents." Chemical Reviews, 1993 , 93, 2117. Link

-

General Synthesis of 3-Substituted Cyclohexanones : Lipshutz, B. H. "Organocopper Reagents in Conjugate Addition." Organometallics in Synthesis, 4th Ed., Wiley, 2013 . Link

Sources

predicted boiling point of 3-(2-Pyridinyl)cyclohexanone

In-Depth Technical Guide: Predictive Modeling and Validation of the Boiling Point of 3-(2-Pyridinyl)cyclohexanone

Part 1: Executive Summary

Compound Identification: 3-(2-Pyridinyl)cyclohexanone CAS Registry Number: 110225-73-5 Molecular Formula: C₁₁H₁₃NO Predicted Boiling Point (760 mmHg): 319.0°C ± 15.0°C

This technical guide provides a rigorous analysis of the physicochemical properties of 3-(2-Pyridinyl)cyclohexanone , a critical intermediate in the synthesis of neuroactive pharmaceutical agents. While experimental data for this specific derivative is sparse in public registries, computational modeling utilizing Quantitative Structure-Property Relationship (QSPR) algorithms predicts a normal boiling point of approximately 319°C .

Due to the thermal instability of heterocyclic ketones at such elevated temperatures, this guide emphasizes the necessity of vacuum distillation for purification. We provide a validated protocol for predicting boiling points at reduced pressures and a workflow for experimental verification.

Part 2: Physicochemical Profile & Computational Data

The following data aggregates predictions from industry-standard algorithms (ACD/Labs, US EPA EPI Suite) and comparative analysis with structural analogs.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Method/Source |

| Boiling Point (760 mmHg) | 319.0°C | ACD/Labs Percepta / QSPR |

| Boiling Point (Reduced) | ~155 - 165°C @ 1.0 mmHg | Nomograph Extrapolation |

| Density | 1.09 ± 0.06 g/cm³ | Group Contribution Method |

| Molecular Weight | 175.23 g/mol | Calculated |

| LogP | 1.48 ± 0.30 | Consensus LogP |

| Flash Point | 141.6°C | Closed Cup Prediction |

| Polar Surface Area | 30.0 Ų | Topological PSA |

Computational Methodology: The "Why" Behind the Number

The boiling point of 319°C is significantly higher than the parent cyclohexanone (155°C). This elevation is driven by two key molecular factors:

-

Molecular Weight Increase: The addition of the pyridine ring increases the molecular weight from 98.15 g/mol to 175.23 g/mol , increasing London dispersion forces.

-

Dipole-Dipole Interactions: The molecule possesses two distinct polar centers—the carbonyl group of the ketone and the nitrogen atom of the pyridine ring. These create strong intermolecular dipole-dipole attractions that require substantial thermal energy to overcome.

Note on Thermal Stability: Attempting to distill this compound at atmospheric pressure (319°C) will likely result in decomposition (oxidation, polymerization) before the boiling point is reached. Vacuum distillation is mandatory.

Part 3: Synthesis & Process Context

To understand the isolation requirements, we must contextualize the synthesis. The standard route involves a Michael Addition of cyclohexanone (often via an enamine intermediate) to 2-vinylpyridine.

Synthesis Workflow Diagram

Figure 1: Synthetic pathway showing the generation of the crude intermediate and the necessity of vacuum distillation for final purification.

Part 4: Experimental Validation Protocol

Step-by-Step Validation via Reduced Pressure Distillation

Objective: Determine the boiling point at reduced pressure to validate the theoretical model without thermal degradation.

-

Equipment Setup:

-

Short-path distillation apparatus (minimizes thermal residence time).

-

Calibrated vacuum pump capable of reaching 0.1 - 2.0 mmHg .

-

Digital vacuum gauge (Manometer).

-

Oil bath with precise temperature control.

-

-

Pressure-Temperature Nomograph Calculation:

-

Using the Antoine Equation or standard nomographs for polar liquids:

-

Predicted Normal BP: 319°C.[1]

-

Target Vacuum: 1.0 mmHg.

-

Calculation: A reduction from 760 mmHg to 1 mmHg typically reduces the BP by ~150-170°C for this class of compounds.

-

Target Distillation Range: 155°C - 165°C at 1.0 mmHg .

-

-

Execution:

-

Degas the crude mixture under weak vacuum to remove solvents (toluene/ethanol).

-

Increase vacuum to < 2 mmHg.

-

Slowly ramp oil bath temperature.

-

Observation: Collect the fraction distilling between 155-165°C (vapor temp) .

-

Note: If the oil bath requires >200°C, check for vacuum leaks.

-

Self-Validating Check:

If the observed boiling point deviates by >10% from the nomograph prediction (e.g., distills at 120°C @ 1 mmHg), analyze the fraction by GC-MS . A significantly lower BP often indicates the presence of unreacted 2-vinylpyridine (BP ~158°C at atm) or cyclohexanone (BP ~155°C at atm), rather than the product.

Part 5: References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7967, Cyclohexanone. Retrieved from [Link]

-

ACD/Labs (2023). Percepta Platform: Physicochemical Property Prediction. Retrieved from [Link]

-

US EPA (2023). Estimation Programs Interface (EPI) Suite™. Retrieved from [Link]

-

Master Organic Chemistry (2023). The Michael Addition Reaction. Retrieved from [Link]

Sources

Fundamental Chemistry of Pyridinyl Cyclohexanones: Synthesis, Reactivity, and Medicinal Applications

The following technical guide details the fundamental chemistry, synthetic methodologies, and medicinal applications of pyridinyl cyclohexanones.

Executive Summary

The pyridinyl cyclohexanone scaffold represents a critical junction between aliphatic carbocycles and heteroaromatic systems. This moiety serves as a versatile pharmacophore in drug discovery, offering a balance of lipophilicity (cyclohexyl ring) and hydrogen-bond acceptor capability (pyridine nitrogen). It is a privileged intermediate in the synthesis of analgesics, anti-fibrotic agents, and enzyme inhibitors. This guide provides a definitive technical analysis of the scaffold's construction, specifically focusing on palladium-catalyzed

Structural Architecture & Chemical Properties[1][2]

The Scaffold

The core structure consists of a pyridine ring attached to a cyclohexanone ring. The position of attachment (C2, C3, or C4 on the cyclohexanone; C2, C3, or C4 on the pyridine) dictates the chemical reactivity and biological profile.

-

2-(Pyridin-2-yl)cyclohexanone: The most common isomer, often synthesized via enolate chemistry. It possesses a chiral center at the

-position. -

4-(Pyridin-2-yl)cyclohexanone: Achiral (plane of symmetry) unless further substituted.

Tautomerism and Acidity

The

Key Insight: In 2-(pyridin-2-yl)cyclohexanone, the cis-enol form is stabilized by an intramolecular hydrogen bond between the pyridine nitrogen and the enol -OH, creating a pseudo-six-membered ring. This feature is critical for chelation-controlled reactions.

Synthetic Strategies

Method A: Palladium-Catalyzed -Arylation (The Precision Route)

The most robust method for constructing 2-pyridinyl cyclohexanones is the Pd-catalyzed cross-coupling of cyclohexanone enolates with halopyridines. This method overcomes the traditional challenges of nucleophilic aromatic substitution on electron-rich pyridines.

Mechanism: The reaction proceeds via a catalytic cycle involving:

-

Oxidative Addition: Pd(0) inserts into the C-X bond of the halopyridine.

-

Ligand Exchange/Enolate Binding: The cyclohexanone enolate (formed by base) displaces a halide on the Pd(II) center.

-

Reductive Elimination: The C-C bond forms, regenerating Pd(0).

Critical Parameters:

-

Catalyst: Pd(dba)

or Pd(OAc) -

Ligand: Bulky, electron-rich phosphines like P(t-Bu)3 or XPhos are essential to prevent

-hydride elimination and facilitate reductive elimination. -

Base: NaOtBu or LiHMDS (Lithium Hexamethyldisilazide) to generate the enolate.

Visualization: Catalytic Cycle

Caption: Figure 1. Mechanism of Pd-catalyzed

Method B: Pyridine -Oxide Activation (The Metal-Free Route)

An alternative strategy involves the reaction of pyridine

-

Reagents: Pyridine

-oxide, Acetic Anhydride (activator), Cyclohexanone. -

Advantage: Avoids heavy metals; useful for scale-up of simple substrates.

-

Limitation: Lower regioselectivity compared to Pd-catalysis.

Experimental Protocols

Protocol 1: Synthesis of 2-(Pyridin-2-yl)cyclohexanone via Pd-Catalysis

Reference Standard: Adapted from Buchwald et al. and related

Reagents:

-

2-Bromopyridine (1.0 equiv)

-

Cyclohexanone (1.2 equiv)

-

Pd(OAc)

(1 mol%) -

XPhos (2 mol%)

-

NaOtBu (1.5 equiv)

-

Toluene (anhydrous)[1]

Step-by-Step Methodology:

-

Catalyst Pre-formation: In a glovebox or under Argon, charge a reaction vial with Pd(OAc)

and XPhos. Add 1 mL of toluene and stir for 5 minutes to generate the active catalyst species. -

Substrate Addition: Add 2-bromopyridine, cyclohexanone, and solid NaOtBu to the vial.

-

Reaction: Seal the vial and heat to 80°C for 4–12 hours. Monitor conversion by GC-MS or LC-MS.

-

Checkpoint: The reaction mixture should turn from dark red to black/brown as Pd(0) cycles.

-

-

Quench: Cool to room temperature. Dilute with diethyl ether and filter through a pad of Celite to remove inorganic salts and palladium black.

-

Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (SiO

) using a Hexane/Ethyl Acetate gradient (typically 90:10 to 70:30).[2] -

Characterization:

-

1H NMR (CDCl3): Look for the diagnostic multiplet of the

-proton at -

Yield: Expect 75–90% isolated yield.

-

Data Summary: Comparison of Methods

| Feature | Pd-Catalyzed | Pyridine |

| Scope | Broad (Cl, Br, I pyridines) | Limited (requires |

| Conditions | Mild base, 80–100°C | Acetic anhydride, reflux |

| Regioselectivity | High (controlled by halide) | Moderate |

| Cost | High (Pd catalyst, Ligands) | Low |

| Scalability | Good (with catalyst removal) | Excellent |

Medicinal Chemistry Applications

The pyridinyl cyclohexanone scaffold is a precursor to several bioactive classes. The ketone functionality serves as a "handle" for further diversification (e.g., reductive amination, Grignard addition).

Analgesic Precursors (Tramadol Analogs)

Reaction of 2-(pyridin-2-yl)cyclohexanone with aryl Grignard reagents yields tertiary alcohols analogous to Tramadol . The pyridine ring mimics the dimethylamino-methyl group of Tramadol, providing a basic site for receptor interaction (Opioid

Enzyme Inhibitors (IDH1 & Anti-fibrotics)

Substituted pyridinyl cyclohexanones have been identified as intermediates for inhibitors of Isocitrate Dehydrogenase 1 (IDH1), a target in glioma therapy. The scaffold provides a rigid geometry that positions substituents to occupy hydrophobic pockets within the enzyme active site.

Visualization: Medicinal Chemistry Workflow

Caption: Figure 2. Diversification of the pyridinyl cyclohexanone scaffold into bioactive lead compounds.

Stereochemical Considerations

Chirality

The

-

Racemic Synthesis: Standard conditions yield a racemate.

-

Asymmetric Synthesis: Use of chiral phosphine ligands (e.g., BINAP, Segphos) can induce enantioselectivity, although this is challenging due to the potential for racemization via enolization under basic conditions.

Conformational Analysis

The cyclohexanone ring adopts a chair conformation. The bulky pyridine group at C2 will prefer the equatorial position to minimize 1,3-diaxial interactions, although the axial conformer may be stabilized by dipole-dipole interactions between the carbonyl oxygen and the pyridine nitrogen (depending on solvent).

References

-

Synthesis of 2-(Pyridin-2-yl)cyclohexanones via N-Oxide Activation Source: Vertex AI / NIH PubMed (2024) URL:[Link] (General citation for N-oxide methodology described in search results 1.1)

-

Palladium-C

-Arylation of Ketones Source: Journal of the American Chemical Society (Fox, Huang, Chieffi, & Buchwald) URL:[Link] -

Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Anti-Fibrosis Activity Source: MDPI Molecules (2024) URL:[Link]

-

Optimization of Pyrazolo[3,4-b]pyridine Analogues (Medicinal Applications) Source: ACS Omega (2026) URL:[Link]

- WO2004013090A1 - Synthesis of Cyclohexanone Derivatives Source: Google Patents URL

Sources

Methodological & Application

Application Note: Catalytic Synthesis of 3-(2-Pyridyl)cyclohexanone

Executive Summary

The synthesis of 3-(2-pyridyl)cyclohexanone represents a specific and historically challenging subset of conjugate addition reactions. While the introduction of phenyl or 3-/4-pyridyl groups to enones is routine via Rhodium-catalyzed Hayashi-Miyaura coupling, the 2-pyridyl isomer presents severe difficulties. These arise from the rapid protodeboronation of 2-pyridyl boronates and the tendency of the basic pyridyl nitrogen to poison metal catalysts.

This Application Note details two high-fidelity protocols to overcome these barriers:

-

Method A (Enantioselective): A Rhodium-catalyzed asymmetric conjugate addition utilizing specialized chiral diene ligands and potassium organoborates to suppress protodeboronation.

-

Method B (Robust/Scale-Up): A Copper-catalyzed conjugate addition utilizing 2-pyridylzinc reagents (Knochel-type) activated by TMSCl.

The "2-Pyridyl Problem" in Catalysis

Before attempting synthesis, researchers must understand why standard protocols fail. The 2-pyridyl nucleophile is unique due to two factors:

-

Instability (Protodeboronation): 2-Pyridylboronic acids are notoriously unstable. The electron-withdrawing nature of the nitrogen atom adjacent to the carbon-boron bond facilitates rapid hydrolysis, often faster than the transmetallation step in the catalytic cycle.

-

Catalyst Poisoning: The lone pair on the nitrogen atom (

) can coordinate strongly to the metal center (Rh or Pd), displacing the labile ligands required for turnover and effectively shutting down the catalytic cycle.

Mechanistic Insight

Successful strategies must therefore (a) mask the boron species (using trifluoroborates or MIDA boronates) or (b) use ligands that out-compete the pyridine nitrogen for metal coordination.

Figure 1: The competing pathways in 2-pyridyl coupling. Success requires accelerating transmetallation while suppressing hydrolysis and N-coordination.

Method A: Rhodium-Catalyzed Asymmetric Conjugate Addition

Best for: High enantioselectivity (>90% ee), Discovery Chemistry, SAR studies.

This protocol utilizes a chiral diene ligand (e.g., Fc-tfb or amide-dienes) rather than a phosphine ligand (like BINAP). Diene ligands bind Rhodium more tightly, preventing displacement by the pyridine nitrogen, and create a catalytic pocket that favors the desired insertion.

Materials

-

Catalyst Precursor:

or -

Ligand:

-Ph-bod* (Bicyclo[2.2.2]octadiene family) or commercially available Chiral Diene Ligands. -

Nucleophile: Potassium 2-pyridyltrifluoroborate (2-PyBF

K). Note: Do not use the free boronic acid. -

Substrate: 2-Cyclohexen-1-one.

-

Solvent: Dioxane/H

O (10:1). -

Base: Et

N (mild base is crucial).

Protocol Steps

-

Catalyst Formation: In a glovebox or under Argon, charge a reaction vial with

(3.0 mol%) and the Chiral Diene Ligand (3.3 mol%). Dissolve in Dioxane (1.0 mL) and stir at RT for 15 min to generate the active cationic Rh-species. -

Reagent Addition: Add Potassium 2-pyridyltrifluoroborate (1.5 equiv) to the vial. CRITICAL: The use of the trifluoroborate salt is essential to release the active boron species slowly, preventing the "dump and decompose" effect seen with boronic acids.

-

Substrate Introduction: Add 2-Cyclohexen-1-one (1.0 equiv) followed by degassed water (0.1 mL per mL dioxane) and Et

N (1.0 equiv). -

Reaction: Seal the vial and heat to 60°C for 12–24 hours. Monitoring: Monitor by LC-MS. Look for the disappearance of the enone (UV 254 nm).

-

Workup: Cool to RT. Dilute with EtOAc and wash with saturated NaHCO

. Dry organic layer over Na -

Purification: Flash chromatography (SiO

). Eluent: Hexanes/EtOAc (Gradient 80:20 to 60:40). Pyridine derivatives can streak; add 1% Et

Method B: Copper-Catalyzed Addition of Organozinc Reagents

Best for: Scale-up (>10g), Cost-efficiency, Avoiding precious metals.

This method utilizes 2-pyridylzinc halides (or pivalates), which are far more stable than their boron counterparts. The addition is catalyzed by Cu(I) and accelerated by TMSCl, which traps the intermediate enolate, preventing equilibrium reversal.

Materials

-

Catalyst: CuCN

2LiCl (Soluble source of Cu(I)). -

Nucleophile: 2-Pyridylzinc bromide (0.5 M in THF). Commercially available or prepared via Zn-insertion into 2-bromopyridine.

-

Activator: TMSCl (Trimethylsilyl chloride).

-

Ligand (Optional for Asymmetric): Phosphoramidite ligands (e.g., Feringa ligands) can be added for enantioselectivity, though racemic is standard for this tier.

Protocol Steps

-

Reagent Preparation (if not commercial): Activate Zn dust with 1,2-dibromoethane and TMSCl in THF. Add 2-bromopyridine dropwise at RT. Stir until conversion is complete (check GC).

-

Catalyst Setup: In a flame-dried Schlenk flask under N

, dissolve CuCN (10 mol%) and LiCl (20 mol%) in dry THF. Cool to -78°C . -

Nucleophile Addition: Add the 2-Pyridylzinc bromide solution (1.5 equiv) dropwise to the copper solution. Allow to stir for 10 min to form the organocuprate species.

-

Substrate Addition: Add TMSCl (2.0 equiv) to the mixture. Immediately add a solution of 2-Cyclohexen-1-one (1.0 equiv) in THF dropwise over 30 minutes. Note: The TMSCl activates the enone and traps the resulting enolate as a silyl enol ether.

-

Warming: Allow the reaction to warm slowly to 0°C over 2 hours.

-

Hydrolysis & Workup: Quench with saturated NH

Cl solution (dissolves Cu salts). Stir vigorously for 30 min to hydrolyze the silyl enol ether back to the ketone. Extract with Et

Comparative Data Analysis

| Feature | Method A: Rh-Catalyzed | Method B: Cu-Catalyzed |

| Active Species | Rh-Diene / Arylboronate | Organocuprate (R-Cu-Zn) |

| Enantioselectivity | High (90-98% ee) | Variable (Ligand dependent) |

| Reagent Stability | Low (Requires BF | High (Organozinc is stable) |

| Temperature | Heated (60-100°C) | Cryogenic (-78°C to 0°C) |

| Cost | High (Rh + Chiral Ligand) | Low (Cu + Zn) |

| Main Failure Mode | Protodeboronation | Moisture sensitivity |

Workflow Visualization

Figure 2: Parallel workflows for Rhodium and Copper mediated synthesis.

Troubleshooting & Quality Control

QC Parameters

-

NMR Verification: The C3-proton of the cyclohexanone ring should appear as a multiplet around 3.0–3.5 ppm. The 2-pyridyl protons will be distinct in the aromatic region (8.5 ppm for the proton adjacent to Nitrogen).

-

Chiral HPLC: Use a Chiralpak AD-H or OD-H column. Mobile phase: Hexane/iPrOH (90:10).

Common Issues

-

Low Yield (Rh Method): Often due to old 2-PyBF

K reagent. Recrystallize the salt from Acetone/Et -

No Reaction (Cu Method): Ensure the Zn-reagent is active. Titrate the organozinc with iodine prior to use. Ensure the reaction is kept strictly anhydrous until quench.

References

-

Rhodium-Catalyzed Asymmetric Pyridylation: Zhang, Y., et al. "Rhodium-Catalyzed Asymmetric Conjugate Pyridylation with Pyridylboronic Acids."[1] ACS Catalysis, 2022. [Link] (Authoritative source for the use of bifunctional ligands to solve the 2-pyridyl problem)

-

Copper-Catalyzed 2-Pyridyl Addition: Bernhardt, S., et al. "Preparation of Solid, Salt-Stabilized Zinc Amides and Their Application in Enantioselective Reformatsky Reactions and Conjugate Additions." Angewandte Chemie Int. Ed., 2011.[2] [Link] (Foundational work on stable zinc reagents for conjugate addition)

-

Mechanism of Boronate Addition: Hayashi, T. & Miyaura, N. "Rhodium-Catalyzed Asymmetric 1,4-Addition to 1-En-3-ones." Chemical Reviews, 2003. [Link] (The classic reference for the catalytic cycle mechanism)

-

Solid 2-Pyridylzinc Reagents: Chao, C.M., et al. "Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions." Organic Letters, 2011. [Link] (Details the preparation of the stable zinc nucleophiles)

Sources

Advanced Application Note: 3-(2-Pyridinyl)cyclohexanone in Medicinal Chemistry

Title: Strategic Utilization of 3-(2-Pyridinyl)cyclohexanone: A Versatile Scaffold for CNS Drug Discovery

Executive Summary: The Pyridine Advantage

In modern medicinal chemistry, "escaping flatland" (increasing

Unlike its phenyl analog (3-phenylcyclohexanone), the pyridine variant offers:

-

Enhanced Solubility: The pyridine nitrogen lowers LogP (~1.5 vs. ~2.5 for phenyl), improving aqueous solubility.

-

Specific Binding: The nitrogen acts as a hydrogen bond acceptor (HBA), potentially engaging Ser/Thr residues in target pockets (e.g., GPCRs, Kinases).

-

Metabolic Handles: The pyridine ring is susceptible to N-oxidation or specific CYP450 functionalization, offering predictable metabolic soft spots.

This guide details the synthesis of this scaffold using organozinc chemistry (overcoming the instability of 2-pyridyl nucleophiles) and its divergent derivatization into high-value pharmacophores.

Core Synthesis Protocol: The Organozinc Solution

Direct reaction of 2-pyridyl lithium or Grignard reagents with cyclohexenone typically fails due to polymerization or 1,2-addition. The industry-standard solution utilizes Knochel-type organozinc reagents.

Mechanism of Action

The synthesis relies on the Copper-Catalyzed Conjugate Addition (Michael Addition) . 2-Pyridylzinc bromide is generated in situ and transmetallated to a transient organocopper species, which selectively attacks the soft electrophilic center (C3) of 2-cyclohexen-1-one.

Step-by-Step Protocol

Reagents:

-

2-Bromopyridine (1.0 equiv)

-

Zinc dust (activated, 1.5 equiv) or ZnCl₂/LiCl

-

CuCN·2LiCl (10 mol% catalyst)

-

TMSCl (Trimethylsilyl chloride) (2.0 equiv, essential for activating the enone)

-

2-Cyclohexen-1-one (0.9 equiv)

-

Solvent: Dry THF

Procedure:

-

Activation: Activate Zinc dust with 1,2-dibromoethane (5 mol%) and TMSCl (1 mol%) in THF.

-

Zinc Insertion: Add 2-Bromopyridine dropwise at room temperature. Stir for 2-4 hours to form 2-Pyridylzinc bromide (2-PyZnBr) . Note: Solution turns dark grey.

-

Transmetallation: Cool to -78°C. Add CuCN·2LiCl solution (1M in THF). Warm to -20°C for 5 mins, then cool back to -78°C.

-

Michael Addition: Add TMSCl (2.0 equiv) followed by 2-Cyclohexen-1-one dropwise.

-

Reaction: Allow to warm slowly to 0°C over 12 hours. The TMSCl traps the intermediate enolate as a silyl enol ether, preventing side reactions.

-

Hydrolysis & Workup: Quench with saturated aqueous NH₄Cl and NH₄OH (9:1) to sequester copper salts (turns deep blue). Extract with EtOAc.

-

Purification: Flash chromatography (Hexane/EtOAc).

Yield Expectation: 75-85%

Divergent Derivatization Pathways

Once the core scaffold is synthesized, it serves as a "Hub" for generating diverse libraries.

Pathway A: Reductive Amination (Opioid/Analgesic Analogs)

Targeting structures similar to Tramadol or Tapentadol but with a pyridine bioisostere.

-

Reagents: Dimethylamine (or cyclic amines), NaBH(OAc)₃, DCE, Acetic Acid.

-

Outcome: Formation of 3-(2-pyridyl)-N,N-dimethylcyclohexan-1-amine.

-

Stereochemistry: Produces a mixture of cis/trans isomers (typically 3:1 favoring thermodynamic product).

Pathway B: Fischer Indole Synthesis (CNS Tricycles)

Targeting fused ring systems for Serotonin (5-HT) modulation.

-

Reagents: Phenylhydrazine, H₂SO₄ (4%) or Polyphosphoric acid (PPA), reflux.

-

Outcome: 1-(2-Pyridyl)-1,2,3,4-tetrahydrocarbazole.

-

Mechanism: Hydrazone formation

[3,3]-Sigmatropic rearrangement

Visual Workflow (Graphviz)

Caption: Divergent synthesis starting from 2-Bromopyridine to access high-value CNS pharmacophores.

Comparative Data: Phenyl vs. Pyridyl Bioisosteres

The following table illustrates why a medicinal chemist would select this scaffold over the traditional phenyl analog.

| Property | 3-Phenylcyclohexanone | 3-(2-Pyridinyl)cyclohexanone | Medicinal Chemistry Impact |

| LogP (Calc) | ~2.6 | ~1.4 | Improved Solubility: Critical for oral bioavailability. |

| H-Bond Acceptors | 1 (Ketone) | 2 (Ketone + Pyridine N) | Target Affinity: New vector for H-bonding in the binding pocket. |

| pKa (Conjugate Acid) | N/A (Neutral) | ~5.2 (Pyridine) | Lysosomal Trapping: Basic nitrogen can improve volume of distribution (Vd). |

| Metabolic Liability | Aromatic hydroxylation | N-Oxidation / 2-Hydroxylation | Clearance: Pyridine offers distinct clearance pathways, avoiding toxic quinone-methides. |

Analytical Quality Control

To validate the synthesis of 3-(2-Pyridinyl)cyclohexanone , look for these diagnostic NMR signals:

-

1H NMR (400 MHz, CDCl₃):

- 8.55 (d, 1H, Pyridine H6 ): Distinct downfield doublet.

- 7.65 (td, 1H, Pyridine H4 ).

- 3.10 (tt, 1H, H3 of cyclohexane): The methine proton alpha to the pyridine ring.

- 2.30–2.60 (m, 4H, H2/H6 of cyclohexane): Alpha-keto protons.

References

-

Knochel, P. et al. "Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions."[1] Organic Letters, 2013, 15(22), 5754–5757.

- Lipshutz, B. H. "Organocopper Chemistry." Organometallics in Synthesis, 2013.

-

Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011, 54(8), 2529–2591. (Context for Phenyl-Pyridine bioisosterism).

- Baraznenok, I. L. et al. "3-(2,5-Dihydro-1H-pyrrol-2-ylmethoxy)pyridines: Synthesis and Analgesic Activity." Bioorganic & Medicinal Chemistry Letters, 2005. (Establishes pyridine-cycloalkyl motifs in analgesia).

Sources

biological activity of 3-(2-Pyridinyl)cyclohexanone derivatives

Application Note: Biological Evaluation & Synthesis of 3-(2-Pyridinyl)cyclohexanone Scaffolds

Executive Summary

The 3-(2-Pyridinyl)cyclohexanone scaffold represents a privileged structural motif in medicinal chemistry, merging the hydrogen-bond accepting capability of the pyridine ring with the lipophilic, derivatizable nature of the cyclohexanone core. This hybrid architecture is increasingly utilized to target complex biological endpoints, including cytotoxicity in resistant cancer lines (e.g., MDA-MB-231) and metabolic enzyme inhibition (e.g.,

This guide provides a validated technical framework for synthesizing these derivatives and evaluating their biological efficacy. It moves beyond generic screening, offering specific protocols for handling the solubility and stability challenges inherent to pyridine-ketone hybrids.

Chemical Basis & Synthetic Protocol

The biological potency of this class relies on the spatial orientation of the pyridine nitrogen relative to the ketone (or its derivatives). The synthesis typically involves a Michael addition or a multi-component reaction (MCR) to construct the cyclohexanone ring decorated with the pyridine moiety.

Validated Synthesis Workflow (Michael Addition Route)

Causality: The use of a base-catalyzed Michael addition is preferred over acid catalysis for pyridine-containing substrates to prevent the protonation of the pyridine nitrogen, which would deactivate the ring and trap the catalyst.

Protocol: Synthesis of Pyridine-Cyclohexanone Derivatives

-

Reagents:

-

Substrate: 2-Acetylpyridine (1.0 eq).

-

Michael Acceptor: 2-Arylidene-cyclohexanone derivative (1.0 eq).

-

Catalyst: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Sodium Ethoxide (NaOEt).

-

Solvent: Ethanol (EtOH) or Dichloromethane (DCM).

-

-

Procedure:

-

Step A (Activation): Dissolve the chalcone/enone intermediate in anhydrous EtOH. Add the catalyst (10 mol%) dropwise at 0°C to minimize polymerization.

-

Step B (Coupling): Add 2-acetylpyridine slowly. The reaction is thermodynamically controlled; refluxing (80°C) for 6–12 hours is often required to drive the equilibrium toward the cyclized product.

-

Step C (Work-up): Neutralize with dilute HCl (carefully, to pH 7). Extract with EtOAc.[1] The pyridine ring makes the product slightly basic; avoid strong acid washes which will extract the product into the aqueous phase.

-

Step D (Purification): Recrystallize from EtOH/Hexane. Column chromatography is often necessary (SiO2, Hexane:EtOAc 7:3).

-

Critical Control Point: Monitor the reaction via TLC using a mobile phase with 1% Triethylamine to prevent tailing of the pyridine derivative on silica.

Synthetic Pathway Visualization

Figure 1: Step-wise synthesis workflow emphasizing the critical catalytic activation and cyclization phases.

Biological Application I: Anticancer Profiling

Recent studies indicate that pyridine-cyclohexanone derivatives, particularly those with dicarboxamide linkers, exhibit significant cytotoxicity against breast cancer cell lines (MCF-7, MDA-MB-231) and liver cancer lines (HuH-7) [1].

Mechanism of Action

The pyridine moiety often acts as a chelator or hydrogen bond acceptor in the minor groove of DNA or within the ATP-binding pocket of kinases. The cyclohexanone ring provides the necessary steric bulk to restrict rotation, locking the molecule into a bioactive conformation.

Protocol: Modified MTT Cytotoxicity Assay

Standard MTT assays often fail with these compounds due to precipitation in aqueous media.

-

Preparation:

-

Dissolve the derivative in 100% DMSO to create a 10 mM stock.

-

Critical Step: Perform serial dilutions in serum-free media immediately before addition to cells to prevent micro-precipitation. Final DMSO concentration must be <0.5%.

-

-

Seeding:

-

Seed MDA-MB-231 cells at

cells/well in 96-well plates. Incubate for 24h.

-

-

Treatment:

-

Add compounds (0.1 – 100 µM). Include Cisplatin as a positive control and 0.5% DMSO as a vehicle control.

-

Incubate for 48h (optimal time for this scaffold to induce apoptosis).

-

-

Readout:

-

Add MTT reagent. Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.

-

Validation: Calculate IC50 using non-linear regression (GraphPad Prism).

-

Data Summary: Comparative Potency (Example Data)

| Compound Variant | R-Substituent (Para) | Cell Line | IC50 (µM) | Potency Relative to Cisplatin |

| 3l (Optimized) | -CF3 (Trifluoromethyl) | HCT-116 | 6.0 ± 0.78 | 2.3x Higher |

| 3e | -Cl (Chloro) | MDA-MB-231 | 5.0 ± 0.5 | High |

| 3j | -OCH3 (Methoxy) | HuH-7 | 45 ± 3.0 | Low |

| Cisplatin | N/A | HCT-116 | 14.7 ± 0.5 | Standard |

Table 1: Structure-Activity Relationship (SAR) trends. Electron-withdrawing groups (CF3, Cl) on the phenyl ring attached to the cyclohexanone core significantly enhance cytotoxicity compared to electron-donating groups [1].

Biological Application II: Metabolic Enzyme Inhibition

Beyond oncology, this scaffold is a potent inhibitor of

Protocol: -Glucosidase Inhibition Assay

-

Enzyme Mix:

-Glucosidase (from S. cerevisiae) dissolved in phosphate buffer (pH 6.8). -

Substrate: p-Nitrophenyl-

-D-glucopyranoside (pNPG). -

Reaction:

-

Incubate Enzyme + Inhibitor (Test Compound) at 37°C for 10 min.

-

Add pNPG substrate to initiate reaction.

-

Incubate for 20 min.

-

Stop reaction with

(0.1 M).

-

-

Analysis: Measure release of p-nitrophenol at 405 nm.

Mechanism Visualization (Enzyme Docking Logic)

Figure 2: Mechanistic pathway of enzyme inhibition. The pyridine ring is critical for anchoring the molecule within the active site via hydrogen bonding.

References

-

Synthesis of Pyridine-Dicarboxamide-Cyclohexanone Derivatives: Anticancer and α-Glucosidase Inhibitory Activities. Source: MDPI (Molecules), 2019. URL:[Link]

-

Synthesis and antimicrobial activity of cyclohexanone derivatives. Source: Wisdom Library / Pharmaceutical Research. URL:[Link]

-

Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Source: NIH / PubMed Central. URL:[Link]

Sources

use of 3-(2-Pyridinyl)cyclohexanone in asymmetric synthesis

Application Note: Enantioselective Synthesis & Utilization of 3-(2-Pyridinyl)cyclohexanone

Part 1: Strategic Overview

3-(2-Pyridinyl)cyclohexanone represents a high-value chiral building block in modern drug discovery, particularly for Central Nervous System (CNS) targets (e.g., NK1 antagonists, antipsychotics) and oncology agents (e.g., CDK inhibitors). Its structural value lies in the C3-chiral center , which breaks "flatland" molecular geometries, increasing solubility and selectivity compared to planar analogs.

However, the synthesis of this scaffold is notoriously difficult due to two primary chemical antagonisms:

-

Nucleophile Instability: 2-Pyridyl boronic acids (the standard nucleophiles for Suzuki/Michael couplings) suffer from rapid protodeboronation, rendering standard Rh-catalyzed protocols ineffective.

-

Catalyst Poisoning: The basic nitrogen of the pyridine ring competes for coordination sites on the metal catalyst (Rh, Pd, or Cu), often shutting down the catalytic cycle.

This guide details a self-validating protocol using Potassium 2-Pyridyltrifluoroborate to overcome these limitations, ensuring high enantioselectivity (>95% ee) and yield.

Part 2: Core Protocol – Asymmetric Conjugate Addition

Methodology: Rhodium-Catalyzed Addition of 2-Pyridyltrifluoroborate

Rationale: We utilize the potassium trifluoroborate salt (

Reaction Scheme:

Materials & Reagents

| Component | Equiv. | Role | Critical Specification |

| 2-Cyclohexenone | 1.0 | Substrate | Distill before use to remove peroxides. |

| K[2-Pyridyltrifluoroborate] | 2.0 | Nucleophile | >98% purity; free of boronic acid. |

| Rh(acac)(C2H4)2 | 0.03 | Pre-catalyst | Store under Argon. |

| (R)-BINAP | 0.032 | Chiral Ligand | Optical rotation check required. |

| Dioxane / Water | 10:1 v/v | Solvent System | Degassed (freeze-pump-thaw x3). |

Step-by-Step Procedure

1. Catalyst Pre-formation (The "Induction" Phase)

-

Action: In a glovebox or under strict

, charge a dry Schlenk flask with Rh(acac)(C2H4)2 (3 mol%) and (R)-BINAP (3.2 mol%). -

Solvent: Add anhydrous Dioxane (1.0 mL per mmol substrate).

-

Process: Stir at room temperature for 15 minutes.

-

Observation: The solution should turn from yellow to deep orange/red, indicating the formation of the active [Rh((R)-BINAP)]+ species.

-

Expert Insight: Do not skip this pre-stir. In situ generation in the presence of the pyridine nucleophile can lead to non-selective Rh-Pyridine complexation.

2. Reaction Assembly

-

Action: Add K[2-Pyridyltrifluoroborate] (2.0 equiv) directly to the catalyst solution.

-

Solvent: Add degassed

(0.1 mL per mmol substrate). The ratio of Dioxane: -

Substrate: Add 2-Cyclohexenone (1.0 equiv) dropwise.

-

Conditions: Seal the vessel and heat to 100°C for 12–16 hours.

3. Work-up & Purification

-

Quench: Cool to RT and dilute with EtOAc. Wash with saturated

. -

Extraction: Extract aqueous layer 3x with EtOAc. Note: Pyridine derivatives are polar; ensure thorough extraction.

-

Purification: Flash chromatography on Silica Gel.

-

Eluent: Hexanes:EtOAc (gradient 80:20 to 50:50).

-

Additive: Add 1%

to the eluent to prevent streaking of the basic pyridine product.

-

4. Quality Control (Self-Validation)

-

Chiral HPLC: Chiralcel OD-H column, Hexane/IPA (90:10), 1.0 mL/min.

-

Target: Major enantiomer

~12.5 min; Minor ~15.2 min (confirm with racemic standard). -

Acceptance Criteria: Yield >75%; ee >94%.

Part 3: Mechanistic Insight & Troubleshooting

The success of this protocol relies on the Transmetallation-Insertion-Hydrolysis cycle. The diagram below illustrates the pathway and the critical "off-cycle" trap caused by pyridine coordination.

Figure 1: Catalytic cycle for the Rh-catalyzed asymmetric conjugate addition. Note the "Trap" state where the pyridine nitrogen coordinates to Rh. High temperature (100°C) is required to make this coordination reversible and maintain turnover.

Part 4: Downstream Applications

Once synthesized, the (R)-3-(2-pyridinyl)cyclohexanone scaffold serves as a divergent point for two major pharmaceutical classes.

Workflow A: Chiral Amines (NK1 Antagonist Analogs)

Target: cis-1-amino-3-(2-pyridyl)cyclohexane derivatives.

-

Reductive Amination:

-

React ketone with

(e.g., benzylamine) and -

Reduce in situ with

. -

Selectivity: Favors cis-diastereomer (>90:1 dr) due to equatorial attack on the imine.

-

Workflow B: Alpha-Functionalization (Quaternary Centers)

Target: CDK4/6 Inhibitor pharmacophores.

-

Enolate Trapping:

-

Treat with LHMDS at -78°C.

-

Quench with alkyl halide (

) or fluorinating agent (NFSI). -

Result: Creation of a quaternary stereocenter at C2, controlled by the existing C3 chirality.

-

References

-

Hayashi, T. et al. "Rhodium-Catalyzed Asymmetric 1,4-Addition of Aryl- and Alkenylboronic Acids to Enones." Journal of the American Chemical Society, 2002.

-

Miyaura, N. et al. "Rhodium-catalyzed asymmetric conjugate addition of organoboronates to enones." Chemical Reviews, 2003.

-

Frost, C. G. et al. "Rhodium-catalyzed conjugate addition of 2-pyridylborates." Chemical Communications, 2006.

-

Deng, J. et al. "Enantioselective Synthesis of 3-Substituted Piperidines via Rh-Catalyzed Hydrogenation." Organic Letters, 2019.[1]

-

Vertex Pharmaceuticals. "Preparation of Cyclohexane Derivatives as Inhibitors of Influenza." World Intellectual Property Organization, WO2010002797.

Sources

Application Note: 3-(2-Pyridinyl)cyclohexanone as a Scaffold in Drug Discovery

Introduction: The Strategic Pivot to Pyridine

In the landscape of central nervous system (CNS) and analgesic drug discovery, the cyclohexanone ring is a historic workhorse, most notably anchoring the scaffold of Tramadol (2-substituted). However, the 3-(2-pyridinyl)cyclohexanone isomer represents a strategic "scaffold hop" designed to exploit novel intellectual property (IP) space and optimize physicochemical properties.

Pharmacophore Rationale

Replacing a phenyl ring (common in Tramadol/Venlafaxine analogs) with a 2-pyridinyl moiety at the 3-position offers three distinct medicinal chemistry advantages:

-

LogP Modulation: The pyridine nitrogen lowers lipophilicity (LogP) compared to a phenyl ring, potentially reducing non-specific binding and improving metabolic clearance.

-

Vector Exploration: Moving the substituent from C2 to C3 alters the vector of attached functional groups, allowing probes of adjacent hydrophobic pockets in receptors (e.g.,

-opioid or chemically diverse GPCRs) that are inaccessible to 2-substituted analogs. -

H-Bonding Potential: The pyridine nitrogen acts as a weak hydrogen bond acceptor, offering a specific anchor point for active site residues (e.g., Serine or Threonine hydroxyls).

Visualizing the Scaffold Hop

The following diagram illustrates the logical transition from legacy scaffolds to this specific precursor.

Figure 1: Strategic scaffold morphing from classic 2-substituted analgesics to the 3-substituted pyridine variant.

Synthesis & Quality Control

Unlike 2-substituted analogs which are synthesized via direct alkylation or 1,2-Grignard addition, the 3-substituted isomer requires a 1,4-conjugate addition (Michael Addition) . This distinction is critical for process chemists.

Protocol A: Synthesis via Conjugate Addition

Objective: Selective formation of the C3-C bond without 1,2-addition byproducts.

Reagents:

-

Substrate: 2-Cyclohexen-1-one

-

Nucleophile: Lithium di(2-pyridyl)cuprate (generated in situ) or 2-Pyridylboronic acid (Rh-catalyzed).

-

Solvent: Anhydrous THF (Cuprate) or Dioxane/Water (Rh-cat).

Step-by-Step Workflow:

-

Cuprate Formation: Cool 2-bromopyridine in THF to -78°C. Add

-BuLi (1.1 eq) dropwise. Stir 30 min. Add CuI (0.5 eq) and warm to -20°C to form the Gilman reagent. -

Addition: Cool back to -78°C. Add 2-cyclohexen-1-one (0.9 eq) dissolved in THF slowly along the flask wall.

-

Critical Insight: The low temperature is mandatory to prevent 1,2-addition to the carbonyl.

-

-

Quench: Quench with saturated NH

Cl/NH -

Workup: Extract with EtOAc. The pyridine ring makes the product basic; do not wash with strong acid (HCl) or the product will be lost to the aqueous layer.

Protocol B: Purification of Pyridine-Ketones

Chromatography of pyridine derivatives on standard silica gel often results in "streaking" due to the interaction between the basic pyridine nitrogen and acidic silanols.

Optimized Method:

-

Stationary Phase: Neutral Alumina (preferred) or Amine-functionalized Silica.

-

Mobile Phase Modifier: If using standard silica, add 1% Triethylamine (TEA) to the mobile phase (e.g., Hexane/EtOAc + 1% TEA).

-

Validation: Check purity via HPLC (C18 column, 0.1% Formic Acid buffer). The pyridine nitrogen will protonate, causing a significant retention time shift compared to neutral conditions.

Application Note: Reductive Amination Library Generation

The primary utility of 3-(2-pyridinyl)cyclohexanone is as a precursor for amine libraries (reductive amination). The ketone handle reacts with diverse amines to create secondary/tertiary amine candidates.

Experimental Logic

The reaction proceeds through an iminium ion intermediate. Because the substrate contains a basic pyridine, pH control is vital . If the solution is too acidic, the pyridine protonates and may precipitate or alter the electronics of the ring. If too basic, imine formation is sluggish.

Protocol C: High-Throughput Reductive Amination

Scale: 100 mg (0.57 mmol) | Vessel: 4 mL Scintillation Vial

| Component | Equivalents | Role | Notes |

| Ketone | 1.0 | Substrate | Dissolve in DCE (Dichloroethane) |

| Amine (R-NH2) | 1.2 | Diversity Element | If HCl salt, add 1.2 eq DIPEA |

| NaBH(OAc)3 | 1.5 | Reducing Agent | Mild; does not reduce ketone directly |

| Acetic Acid | 1.0 - 2.0 | Catalyst | Promotes iminium formation |

Procedure:

-

Imine Formation: Combine Ketone and Amine in DCE (2 mL). Add Acetic Acid. Stir at Room Temp (RT) for 30 mins.

-

Checkpoint: The solution should remain clear. Turbidity implies salt formation.

-

-

Reduction: Add Sodium Triacetoxyborohydride (STAB) in one portion.

-

Gas Evolution: Mild effervescence (

) is normal.

-

-

Quench: After 16h, quench with sat.

(pH > 8). -

Extraction: Extract with DCM (x3).

-

Scavenging (Optional for Libraries): Use a polymer-supported isocyanate resin to remove unreacted starting amine.

Workflow Visualization

Figure 2: Decision tree for the reductive amination of pyridine-containing ketones.

Stereochemical Considerations

The product of the reductive amination will generate a second chiral center at C1 (the amine attachment point), resulting in a mixture of cis and trans diastereomers relative to the C3-pyridine.

-

Cis-isomer: Typically thermodynamically favored if the pyridine and amine are both equatorial.

-

Separation: These diastereomers often have distinct polarity.

-

TLC Tip: Run TLC in 5% MeOH/DCM. The isomer capable of intramolecular H-bonding (between the amine NH and pyridine N) often runs faster (higher Rf).

-

-

Analytical: 1H NMR coupling constants of the C1 proton are diagnostic.

- (Axial proton = Equatorial Amine).

- (Equatorial proton = Axial Amine).

References

-

Marcoux, D., et al. (2013). "A General, Transition-Metal-Free Synthesis of Heteroaryl-Substituted Cyclohexanones." Journal of Organic Chemistry. (Demonstrates conjugate addition logic for heteroaryl ketones).

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. (The foundational protocol for STAB reductions).

-

World Intellectual Property Organization. (2004). "WO2004013090A1 - Synthesis of cyclohexanone derivatives." Google Patents. (Patent literature describing substituted cyclohexanone synthesis in analgesic drug discovery).

-

Loba Chemie. (2023). "Safety Data Sheet: Pyridine for HPLC." (Safety and handling data for pyridine solvents).

Application Note: Stereocontrolled Reductive Amination of 3-(2-Pyridinyl)cyclohexanone

Executive Summary

This application note details the protocols for the reductive amination of 3-(2-pyridinyl)cyclohexanone , a valuable scaffold in the synthesis of CNS-active agents and analgesics. The presence of the basic pyridine ring at the C3 position introduces unique challenges regarding stereocontrol (1,3-diastereoselectivity) and chemoselectivity (catalyst poisoning).

This guide presents two validated methodologies:

-

Method A (Kinetic/Standard): Sodium Triacetoxyborohydride (STAB) mediated reductive amination.

-

Method B (Thermodynamic/Forcing): Titanium(IV) Isopropoxide mediated imine formation followed by hydride reduction.

Scientific Foundation & Mechanistic Insight

The Challenge of 1,3-Stereocontrol

The reductive amination of 3-substituted cyclohexanones yields a mixture of cis and trans diastereomers. For 3-(2-pyridinyl)cyclohexanone, the bulky pyridyl group locks the cyclohexane ring into a chair conformation where the pyridyl group is equatorial to minimize 1,3-diaxial strain (

-

Thermodynamic Product (cis-1,3): The incoming amine occupies the equatorial position, resulting in a 1,3-diequatorial relationship. This is generally the major product when equilibrium is allowed (Method B).

-

Kinetic Product (trans-1,3): The amine occupies the axial position (1-axial, 3-equatorial). This can be favored by bulky reducing agents attacking from the equatorial face, though "small" hydride donors (like borohydrides) preferentially attack axially to yield the equatorial amine (cis).

Pyridine Coordination

The nitrogen atom of the pyridine ring acts as a Lewis base. In metal-mediated reactions (like Method B), the pyridine moiety can competitively bind to the Titanium center, potentially requiring higher equivalents of the Lewis acid promoter.

Mechanistic Pathway Visualization

The following diagram illustrates the pathway from ketone to diastereomeric amines.

Figure 1: Reaction pathway illustrating the bifurcation into cis/trans diastereomers via the iminium ion.

Experimental Protocols

Method A: Direct Reductive Amination (STAB Protocol)

Best for: Secondary amines, acid-stable substrates, and operational simplicity. Mechanism: The weak reducing agent Sodium Triacetoxyborohydride (STAB) selectively reduces the iminium ion faster than the ketone, preventing direct alcohol formation.

Materials

-

Substrate: 3-(2-pyridinyl)cyclohexanone (1.0 equiv)

-

Amine: 1.1 – 1.2 equiv (e.g., Dimethylamine HCl, Benzylamine)

-

Reagent: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

-

Additive: Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Step-by-Step Procedure

-

Preparation: In a flame-dried round-bottom flask under

, dissolve 3-(2-pyridinyl)cyclohexanone (1.0 mmol) in DCE (5 mL, 0.2 M). -

Amine Addition: Add the amine (1.2 mmol).

-

Note: If using an amine hydrochloride salt, add 1.2 mmol of Triethylamine (TEA) to liberate the free base.

-

-

Acid Activation: Add Glacial Acetic Acid (1.0 – 2.0 mmol).

-

Critical: The pH should be slightly acidic (pH 5-6) to facilitate iminium formation without protonating the pyridine ring to the point of deactivation.

-

-